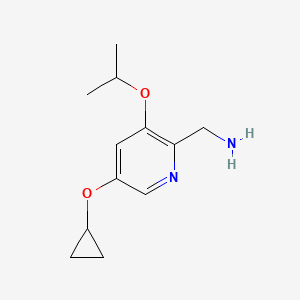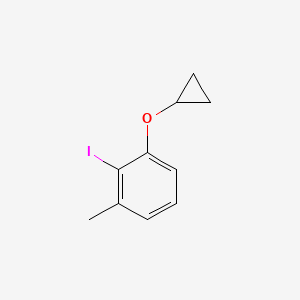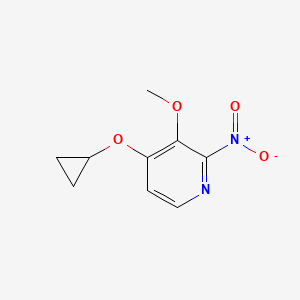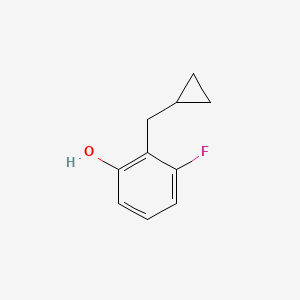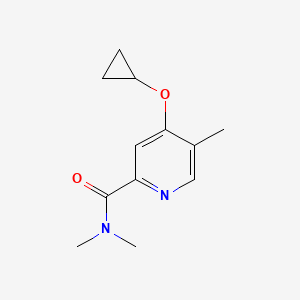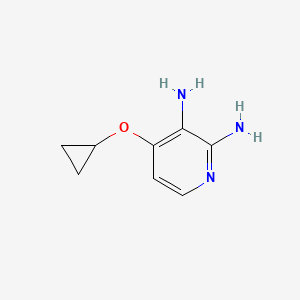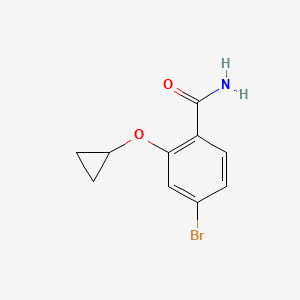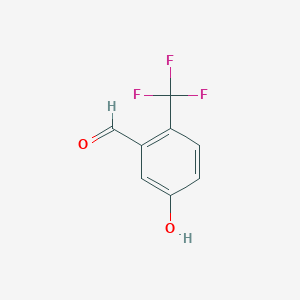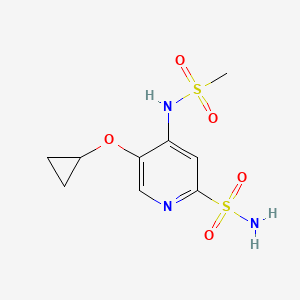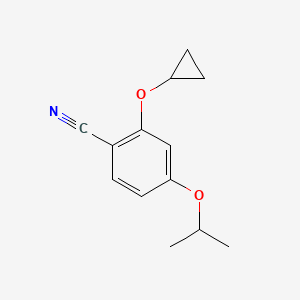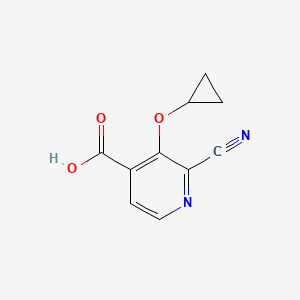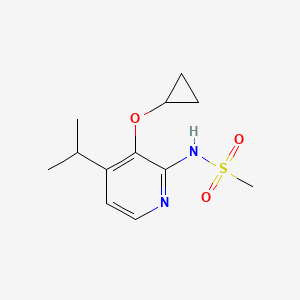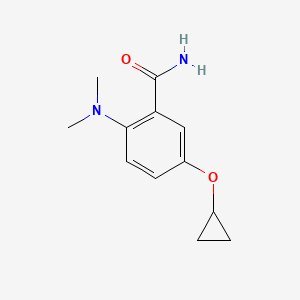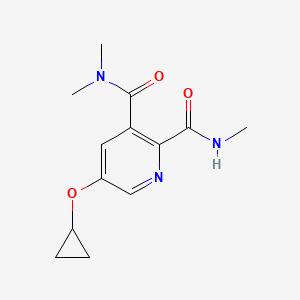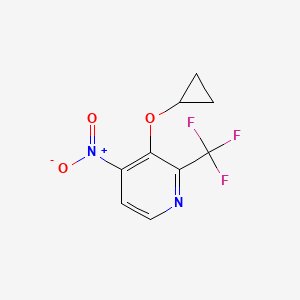
3-Cyclopropoxy-4-nitro-2-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-4-nitro-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C9H7F3N2O3 and a molecular weight of 248.16 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a trifluoromethyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-4-nitro-2-(trifluoromethyl)pyridine involves several steps. One common method includes the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions typically involve the use of reagents such as trifluoromethylpyridine derivatives, cyclopropyl alcohol, and nitric acid under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
3-Cyclopropoxy-4-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-4-nitro-2-(trifluoromethyl)pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-4-nitro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-4-nitro-2-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate in crop protection products.
4-(Trifluoromethyl)pyridine: Utilized in the preparation of aminopyridines and as a catalytic ligand.
3-(Trifluoromethyl)pyridine: Employed in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other trifluoromethylpyridine derivatives .
Eigenschaften
Molekularformel |
C9H7F3N2O3 |
|---|---|
Molekulargewicht |
248.16 g/mol |
IUPAC-Name |
3-cyclopropyloxy-4-nitro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7F3N2O3/c10-9(11,12)8-7(17-5-1-2-5)6(14(15)16)3-4-13-8/h3-5H,1-2H2 |
InChI-Schlüssel |
WVGQHNXPCIDFCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=CN=C2C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


